

An In-depth Technical Guide to CNI-1493 (Semapimod)

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Compound of Interest

Compound Name: CNI103

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Introduction

CNI-1493, also known as Semapimod, is a synthetic guanylhyazone derivative with potent anti-inflammatory and immunomodulatory properties.^[1] Developed initially at the Picower Institute for Medical Research, it has been investigated for its therapeutic potential in a variety of inflammatory and autoimmune disorders.^{[1][2]} This document provides a comprehensive overview of the chemical nature, mechanism of action, and key experimental data related to CNI-1493.

Chemical Structure and Synthesis

Contrary to what its historical designation might suggest, CNI-1493 is not a peptide. It is a small molecule, and its chemical structure is formally described as N,N'-bis[3,5-bis[N-(diaminomethylideneamino)-C-methylcarbonimidoyl]phenyl] decanediamide tetrahydrochloride.^[1]

Chemical Formula: $C_{34}H_{56}Cl_4N_{18}O_2$ ^[1]

Molar Mass: $890.75 \text{ g}\cdot\text{mol}^{-1}$ ^[1]

The synthesis of Semapimod is achieved through a two-step process:^[1]

- Reaction of 3,5-diacetylaniline with sebacoyl chloride in the presence of pyridine.

- Subsequent reaction of the resulting tetraketone with aminoguanidine hydrochloride.[1]

Mechanism of Action

Semapimod exerts its anti-inflammatory effects through a multi-faceted mechanism that involves the inhibition of key inflammatory pathways and mediators.

Inhibition of Pro-inflammatory Cytokines and Mediators

CNI-1493 is a potent inhibitor of the production of several pro-inflammatory cytokines, including Tumor Necrosis Factor- α (TNF- α), Interleukin-1 β (IL-1 β), and Interleukin-6 (IL-6).[2] It also inhibits the production of nitric oxide in macrophages.[2] The initial hypothesis for its mechanism was the inhibition of arginine uptake, which is necessary for nitric oxide synthesis; however, it was later found that nitric oxide suppression occurs at concentrations tenfold lower than what is required for arginine uptake inhibition, suggesting a more complex mechanism of action.[1]

Modulation of Signaling Pathways

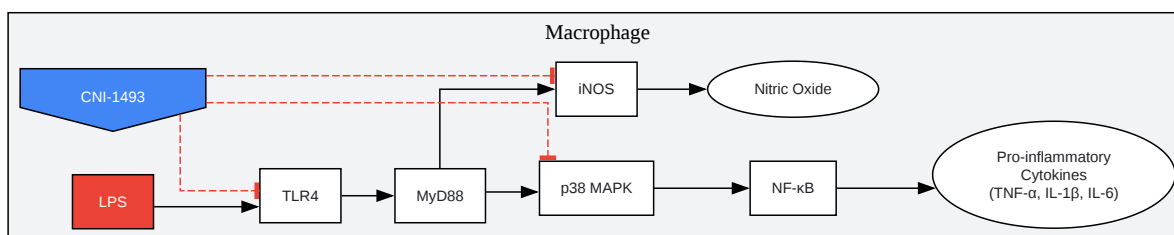
Semapimod has been shown to inhibit Toll-like receptor 4 (TLR4) signaling with an IC_{50} of approximately 0.3 μ M.[2] Furthermore, it inhibits the p38 MAP kinase (MAPK) pathway, a critical signaling cascade involved in the cellular response to stress and inflammation.[2]

Central Nervous System and Vagus Nerve Signaling

A significant aspect of CNI-1493's mechanism is its action via the central nervous system (CNS) and efferent vagus nerve signaling to suppress acute inflammation in the periphery.[3] Intracerebroventricular administration of CNI-1493 in rats suppressed carrageenan-induced paw edema at doses significantly lower than those required for a systemic effect.[3] This anti-inflammatory effect was abrogated by bilateral cervical vagotomy or atropine blockade, indicating the crucial role of an intact vagus nerve.[3] Recordings of efferent vagus nerve activity showed a significant increase in discharge rate following CNI-1493 administration.[3]

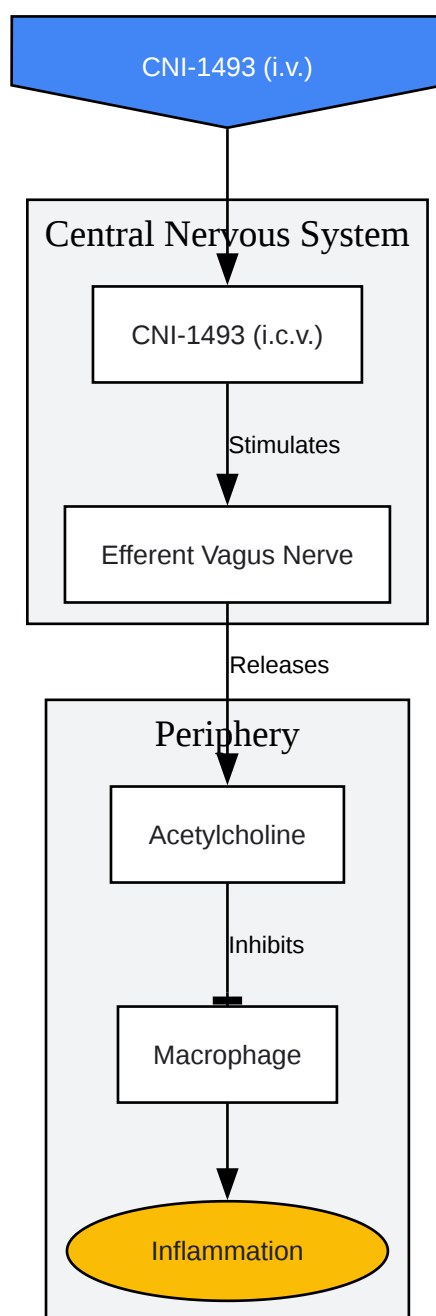
Signaling Pathway Diagrams

The following diagrams illustrate the key signaling pathways modulated by CNI-1493.



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Caption: CNI-1493 inhibits inflammatory signaling in macrophages.



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